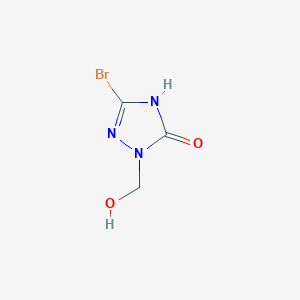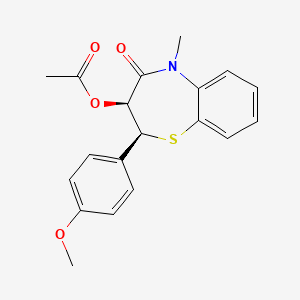![molecular formula C7H4BrN3O2 B1449892 6-ブロモ-1H-ピラゾロ[4,3-B]ピリジン-3-カルボン酸 CAS No. 1363382-29-9](/img/structure/B1449892.png)
6-ブロモ-1H-ピラゾロ[4,3-B]ピリジン-3-カルボン酸
概要
説明
6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a carboxylic acid group at the 3rd position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
科学的研究の応用
6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
Target of Action
It is known that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases.
生化学分析
Biochemical Properties
6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound acts as an inhibitor of TRKA, TRKB, and TRKC, thereby affecting the downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions are crucial for understanding the compound’s potential therapeutic applications, particularly in cancer treatment.
Cellular Effects
The effects of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of certain cancer cell lines, including the Km-12 cell line, with an IC50 value of 0.304 μM . Additionally, the compound shows selectivity for the MCF-7 cell line and HUVEC cell line . The influence of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid on cell signaling pathways, gene expression, and cellular metabolism highlights its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the ATP pocket of TRKA, TRKB, and TRKC, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation of the kinase domain and subsequently disrupts the downstream signaling pathways. Additionally, 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid may influence gene expression by modulating transcription factors involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good plasma stability and low inhibitory activity against a panel of cytochrome P450 isoforms, except CYP2C9
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of TRKA activity, with higher doses leading to more significant inhibition . At elevated doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in preclinical studies.
Metabolic Pathways
6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall bioavailability and efficacy . Understanding these pathways is essential for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its localization and accumulation in target tissues . These interactions are vital for ensuring the compound reaches its intended site of action.
Subcellular Localization
The subcellular localization of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and achieving its therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate. This reaction proceeds through a cyclization process to form the pyrazolopyridine core . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by heating under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.
化学反応の分析
Types of Reactions
6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile or reagent used. For example, substitution with an amine can yield an amino derivative, while oxidation can lead to the formation of a corresponding ketone or aldehyde.
類似化合物との比較
Similar Compounds
6-Bromo-1H-pyrazolo[4,3-C]pyridine: Similar structure but with a different fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[3,4-B]pyridine: Lacks the bromine atom and carboxylic acid group, making it less reactive in certain chemical reactions.
Uniqueness
6-Bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which provide additional sites for chemical modification and enhance its potential biological activity. This makes it a valuable compound in drug discovery and development.
特性
IUPAC Name |
6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-4-5(9-2-3)6(7(12)13)11-10-4/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKLWDBZQAFKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208093 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-29-9 | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid, 6-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201208093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol](/img/structure/B1449813.png)

![3-amino-1-(2-hydroxyethyl)-5-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1449815.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1449816.png)
![7-Amino-3-methylbenzo[d]isoxazol-6-ol](/img/structure/B1449818.png)
![2,4,5,6-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1449821.png)



![2-(4-fluorophenyl)-6-methyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1449826.png)
![2-[[(1R,2S)-2-[(2-Hydroxyphenyl)methylideneamino]-1,2-bis(4-methylphenyl)ethyl]iminomethyl]phenol](/img/structure/B1449828.png)
![1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide](/img/structure/B1449829.png)


